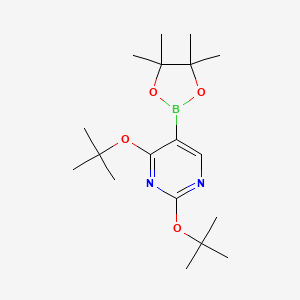

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2,4-bis[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BN2O4/c1-15(2,3)22-13-12(11-20-14(21-13)23-16(4,5)6)19-24-17(7,8)18(9,10)25-19/h11H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTIMGSTGMSZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester typically involves the reaction of 2,4-Di(tert-butoxy)pyrimidine with a boronic acid derivative. One common method is the reaction with pinacol borane under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the tert-butoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds through the formation of biaryl structures.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Structural and Electronic Features

- 2-Aminopyrimidine-5-boronic acid pinacol ester (): Lacks the tert-butoxy groups, resulting in reduced steric hindrance. The amino group at position 2 enhances electron density on the pyrimidine ring, increasing reactivity in cross-couplings compared to the tert-butoxy-substituted analog .

- The tert-butoxy groups in the target compound may reduce undesired interactions in medicinal chemistry applications .

- 2-[4-(Boc-amino)-1-piperidinyl]pyridine-5-boronic acid pinacol ester (): Features a Boc-protected piperidine substituent, which is bulkier than tert-butoxy groups. This compound’s solubility in organic solvents (e.g., dioxane) is likely comparable, but its deprotection requirements differ .

Solubility and Stability

- Phenylboronic acid pinacol ester (): Exhibits higher solubility in chloroform and ketones than phenylboronic acid. The tert-butoxy groups in the target compound may further enhance solubility in nonpolar solvents due to increased lipophilicity .

- Pyrimidine-based analogs ():

Compounds like (2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid pinacol ester show moderate aqueous solubility (LCMS [M+H]+ 238.1 m/z), suggesting that the tert-butoxy groups in the target compound could reduce water solubility but improve stability in organic reaction conditions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

- Target Compound : The tert-butoxy groups may slow reaction rates due to steric hindrance but improve regioselectivity. For example, in , a trichloropyrimidine analog required microwave irradiation (80°C, 1.5 h) for coupling, suggesting that bulky substituents necessitate optimized conditions .

- Less Hindered Analogs: 2-Aminopyrimidine-5-boronic acid pinacol ester () reacts efficiently at 90°C without microwave assistance, highlighting the trade-off between steric bulk and reactivity .

Catalytic Requirements

- Palladium catalysts such as Pd(dppf)Cl₂ () or Pd(OAc)₂ () are commonly used. The tert-butoxy groups may require ligand systems like Xantphos to mitigate steric effects, as seen in for similar hindered substrates .

Data Table: Key Properties of Selected Boronic Acid Pinacol Esters

Biological Activity

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester is a boronic acid derivative notable for its structural features, which include a pyrimidine ring with tert-butoxy groups and a boronic acid moiety. This compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity associated with its boronic acid functionality.

- Molecular Formula : CHBNO

- Molecular Weight : 350.26 g/mol

- Structural Features :

- Pyrimidine ring substituted at the 2 and 4 positions with tert-butoxy groups.

- Boronic acid moiety at the 5 position, esterified with pinacol.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as an enzyme inhibitor by binding to active sites, thereby preventing enzymatic activity. The specific molecular targets and pathways involved depend on the nature of the interacting molecules.

Biological Activity and Therapeutic Potential

While specific biological activities of this compound are not extensively documented, compounds in the pyrimidine-boronic acid class have shown promise as therapeutic agents. Notably, boronic acids are known for their ability to inhibit proteasome activity, making them candidates for cancer treatment due to their interactions with various biological targets such as kinases and proteases.

Summary of Biological Activities

- Inhibition of Proteasome Activity : Boronic acids can disrupt proteasome function, which is crucial in regulating protein degradation pathways.

- Potential Anticancer Properties : Compounds similar to 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid have been explored for their ability to target cancer cell proliferation.

- Cross-Coupling Reactions : The compound's reactivity allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.

Case Studies and Research Findings

Research indicates that variations in substituents on the pyrimidine ring significantly affect reaction rates and yields in synthetic pathways. For instance, studies have shown that specific modifications can enhance metabolic stability and aqueous solubility while maintaining biological activity .

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-boronic acid pinacol ester | CHBNO | Contains an amino group; used in pharmaceuticals |

| 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid | CHBNO | More complex with additional protective groups |

| 4-(N-Boc)piperazin-1-yl pyrimidine-5-boronic acid | CHBNO | Incorporates a piperazine moiety; enhances solubility |

The unique combination of tert-butoxy groups in this compound enhances its stability and reactivity compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting a tert-butoxy-substituted pyrimidine halide (e.g., 5-bromo-2,4-di(tert-butoxy)pyrimidine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). The reaction proceeds under inert conditions (argon/nitrogen) in anhydrous solvents like THF or dioxane at 80–100°C. Post-synthesis, the product is purified via silica gel chromatography under inert atmosphere to prevent hydrolysis .

Q. How should this compound be purified and stored to ensure stability?

Purification is achieved using flash chromatography with a hexane/ethyl acetate gradient under inert gas. Storage requires airtight containers with desiccants (e.g., molecular sieves) at –20°C to prevent boronic ester hydrolysis. Prolonged exposure to moisture or acidic/basic conditions leads to decomposition, as the tert-butoxy groups are hydrolytically stable but the boronic ester is moisture-sensitive .

Q. What spectroscopic methods are critical for confirming its structure and purity?

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., tert-butoxy protons at δ 1.2–1.4 ppm, pyrimidine aromatic protons).

- ¹¹B NMR : Detects boronic ester resonance at δ 28–32 ppm.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₃₂BN₃O₄: 365.25).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for steric hindrance from the tert-butoxy groups?

Steric hindrance reduces coupling efficiency. Mitigation strategies include:

- Catalyst selection : Bulky ligands like Pd(dppf)Cl₂ enhance transmetalation efficiency.

- Solvent/base optimization : Use polar aprotic solvents (DMF) with strong bases (K₃PO₄) to stabilize intermediates.

- Microwave-assisted synthesis : Shortens reaction time (30–60 min at 120°C) to minimize side reactions. Example: Coupling with aryl bromides achieves 70–85% yield under these conditions .

Q. How to resolve contradictory data in cross-coupling yields between batches?

Common issues and solutions:

- Moisture contamination : Use rigorous drying protocols for solvents/reagents (e.g., molecular sieves in THF).

- Oxygen sensitivity : Degas solvents via freeze-pump-thaw cycles.

- Boronic ester stability : Pre-activate with Lewis acids (e.g., MgSO₄) to enhance reactivity.

- Catalyst poisoning : Filter reaction mixtures through Celite® to remove Pd residues before purification .

Q. What strategies enable selective functionalization without cleaving the boronic ester?

- Orthogonal protection : Introduce Boc or Fmoc groups on reactive sites (e.g., amines) before coupling.

- pH control : Perform reactions in neutral or mildly acidic conditions (pH 5–7) to avoid boronic ester hydrolysis.

- Sequential coupling : Use chemoselective catalysts (e.g., Ni-catalyzed Negishi coupling) for secondary functionalization .

Applications in Research

Q. How is this compound applied in materials science (e.g., organic electronics)?

The electron-deficient pyrimidine core and boronic ester facilitate synthesis of conjugated polymers for:

Q. What role does it play in medicinal chemistry for kinase inhibitor development?

The tert-butoxy groups improve solubility, while the boronic ester enables late-stage diversification. Applications include:

- BTK inhibitors : Coupling with heteroaryl bromides introduces pharmacophores targeting ATP-binding pockets.

- PROTACs : Incorporation into bifunctional degraders via click chemistry. Example: A 2023 study achieved IC₅₀ values <10 nM for Bruton’s tyrosine kinase inhibitors using this intermediate .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.